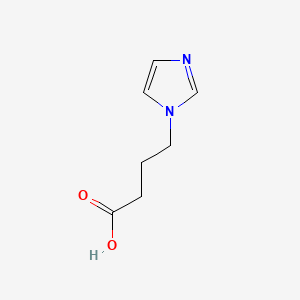

4-(1H-imidazol-1-yl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-imidazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)2-1-4-9-5-3-8-6-9/h3,5-6H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWMZLARYIDEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222668 | |

| Record name | Imidazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72338-58-0 | |

| Record name | 1H-Imidazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72338-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072338580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-imidazol-1-yl)butanoic acid chemical properties

An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)butanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound, a bifunctional molecule incorporating both a carboxylic acid and an imidazole ring, serves as a versatile building block in medicinal chemistry and materials science. The unique juxtaposition of a proton-donating carboxylic acid group and a basic, aromatic imidazole moiety imparts a range of valuable chemical properties. The imidazole ring can act as a hydrogen bond donor/acceptor and a ligand for metal coordination, while the carboxylic acid provides a handle for forming amide, ester, and salt derivatives. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a butyric acid chain where the terminal carbon is attached to the N1 position of an imidazole ring. This arrangement allows for significant conformational flexibility in the four-carbon linker.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below, compiled from various chemical databases. These properties are fundamental for designing experimental conditions, such as selecting appropriate solvents for reactions and purification, and for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 154.17 g/mol | [1] |

| CAS Number | 72338-58-0 | [1][3] |

| Melting Point | 92-94 °C | |

| Boiling Point | 406°C at 760 mmHg | [4] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| XLogP3-AA (Lipophilicity) | -0.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Purification

The most common and direct synthesis of this compound involves the N-alkylation of imidazole with a suitable four-carbon synthon bearing a carboxylic acid or its ester equivalent. A typical approach utilizes a haloalkanoic acid, such as 4-bromobutanoic acid, in the presence of a base.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol describes the synthesis via the N-alkylation of imidazole followed by ester hydrolysis. The choice of an ester derivative in the initial step is strategic; it prevents the acidic proton of the carboxylic acid from interfering with the basic conditions required for the N-alkylation, thereby avoiding side reactions and improving yield.

Step 1: N-Alkylation of Imidazole with Ethyl 4-bromobutanoate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable slurry. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants while not interfering with the nucleophilic substitution.

-

Reactant Addition: Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The elevated temperature accelerates the Sₙ2 reaction.

-

Workup: After completion, cool the mixture to room temperature, and filter off the inorganic salts. Remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

-

Setup: Dissolve the crude ethyl 4-(1H-imidazol-1-yl)butanoate from the previous step in a mixture of methanol and water.

-

Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the ester spot on TLC.

-

Acidification: After hydrolysis is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~5-6 with concentrated hydrochloric acid (HCl). The target compound is zwitterionic and will precipitate at or near its isoelectric point.

-

Isolation & Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and then diethyl ether to remove any remaining impurities. The product can be further purified by recrystallization from a suitable solvent system like dichloromethane to yield pure this compound.[5][6]

Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the structural integrity, while Mass Spectrometry will verify the molecular weight (154.17 g/mol ).[1]

Chemical Reactivity

The reactivity of this compound is governed by its two functional groups.

Sources

- 1. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. exchemistry.com [exchemistry.com]

- 4. 4-IMIDAZOL-1-YL-BUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 70686-51-0 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)butanoic Acid (CAS: 72338-58-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Imidazole Derivative

4-(1H-imidazol-1-yl)butanoic acid, a molecule holding the CAS number 72338-58-0, represents a fascinating scaffold for chemical and biological exploration. Its structure, featuring a flexible butanoic acid chain tethered to the versatile imidazole ring, suggests a range of potential applications, from a building block in medicinal chemistry to a modulator of key biological pathways. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical characteristics, synthesis, and potential biological significance, with a particular focus on its hypothesized role as an inhibitor of γ-aminobutyric acid (GABA) aminotransferase.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development.

Core Chemical Identity

| Property | Value | Reference |

| CAS Number | 72338-58-0 | N/A |

| Molecular Formula | C₇H₁₀N₂O₂ | N/A |

| Molecular Weight | 154.17 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Imidazol-1-yl-butyric acid, Imidazole-1-butyric acid | N/A |

Predicted Physicochemical Properties

Computational models provide valuable insights into the behavior of this compound in various chemical and biological environments.

| Property | Predicted Value |

| XLogP3-AA | -0.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 55.1 Ų |

| logP | -0.64 |

| logD | -3.25 |

| logSw | -0.39 |

Note: These values are computationally predicted and should be confirmed experimentally.

Synthesis and Characterization

The synthesis of this compound can be approached through the N-alkylation of the imidazole ring, a common and versatile reaction in heterocyclic chemistry.

Proposed Synthetic Pathway

Alternatively, a two-step synthesis commencing with the N-alkylation of imidazole with a 4-halobutanoate ester, such as ethyl 4-bromobutanoate, followed by hydrolysis of the resulting ester, presents a viable synthetic strategy.

dot

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the reaction of azoles with lactones and should be optimized for the specific synthesis of this compound.[1]

Materials:

-

Imidazole

-

γ-Butyrolactone

-

Suitable high-boiling solvent (e.g., DMF, DMSO)

-

Base (e.g., Sodium hydride, Potassium carbonate)

-

Hydrochloric acid (for work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve imidazole in the chosen solvent.

-

Deprotonation: Add a suitable base to the solution at room temperature and stir for a designated period to facilitate the formation of the imidazolide anion.

-

Alkylation: Slowly add γ-butyrolactone to the reaction mixture.

-

Reaction: Heat the mixture to a temperature appropriate for the chosen solvent and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Structural confirmation and purity assessment are critical steps in chemical synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons (in the aromatic region) and the protons of the butanoic acid chain. The methylene group adjacent to the imidazole nitrogen will exhibit a downfield shift compared to the other methylene groups.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns are expected to involve the loss of the carboxylic acid group and cleavage of the butanoic acid chain.

-

Biological Activity and Mechanism of Action: A Focus on GABA Aminotransferase

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests its potential to interact with components of the GABAergic system. A key enzyme in this system is GABA aminotransferase (GABA-AT), which is responsible for the degradation of GABA.

The GABAergic System and the Role of GABA-AT

The GABAergic system plays a crucial role in regulating neuronal excitability. Imbalances in this system are implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby reducing GABA levels in the brain.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(1H-imidazol-1-yl)butanoic Acid

Introduction

4-(1H-imidazol-1-yl)butanoic acid is a heterocyclic compound incorporating both a carboxylic acid and an imidazole functional group. This unique bifunctional architecture imparts amphoteric properties, making it a molecule of significant interest in medicinal chemistry and materials science. Its potential applications as a linker in metal-organic frameworks, a building block in the synthesis of pharmacologically active agents, and a component in protic ionic liquids necessitate a thorough understanding of its fundamental physical properties. This guide provides a comprehensive overview of these properties, offering insights into their implications for research and development and detailing robust protocols for their experimental determination.

Chemical Identity and Molecular Structure

A clear definition of the molecule's identity is paramount for any scientific investigation. This section outlines the key identifiers for this compound.

The structural formula of this compound reveals a flexible butyl chain linking the N1 position of the imidazole ring to a terminal carboxylic acid group. This structure is the basis for all the physicochemical properties discussed herein.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| CAS Number | 72338-58-0 (primary), 70686-51-0 | [1][2] |

| Canonical SMILES | C1=CN(C=N1)CCCC(=O)O | |

| InChIKey | ZCWMZLARYIDEEZ-UHFFFAOYSA-N | [1] |

Note on CAS Numbers: Two CAS numbers, 72338-58-0 and 70686-51-0, are associated with this compound in various databases.[1][2] While both refer to the same chemical structure, 72338-58-0 is more frequently cited in comprehensive databases like PubChem.[1] Researchers should be aware of this dual identity when conducting literature and database searches.

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, processing, and behavior in various physical states. The data presented here are a synthesis of values from chemical supplier databases and computational predictions.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

| Melting Point | 92-94 °C or 125-126 °C | The significant discrepancy suggests potential polymorphism or sample purity differences. Experimental verification is crucial. | [2][3] |

| Boiling Point | 313.2 ± 25.0 °C | Predicted value; thermal decomposition may occur before boiling at atmospheric pressure. | [2] |

| Density | 1.10 ± 0.1 g/cm³ | Predicted value. | [2] |

| pKa | 4.49 ± 0.10 | Predicted value for the carboxylic acid proton. | [2] |

| Topological Polar Surface Area | 55.1 Ų | Computed value, indicating moderate polarity. | [1] |

| XLogP3-AA | -0.2 | Computed value, suggesting hydrophilicity. | [1] |

The notable difference in reported melting points warrants careful consideration. A value of 92-94 °C is reported by one supplier, while another lists 125-126 °C.[2][3] This could be due to different crystalline forms (polymorphism) or varying levels of purity in the measured samples. Impurities typically lead to a depression and broadening of the melting point range. Therefore, experimental determination of the melting point is a critical step in verifying the identity and purity of a sample.

Ionization Behavior and pKa

The presence of both an acidic carboxylic acid group and a basic imidazole ring makes this compound an amphoteric molecule. Its net charge is highly dependent on the pH of the surrounding medium.

-

The Carboxylic Acid Group: The butanoic acid moiety is a weak acid. The predicted pKa of 4.49 is for the dissociation of the carboxylic proton to form a carboxylate anion.[2]

-

The Imidazole Ring: The imidazole ring contains a pyridine-like nitrogen atom that can be protonated under acidic conditions to form an imidazolium cation. The pKa for this equilibrium is expected to be around 6-7, typical for the imidazolium ion.

This dual nature means the compound can exist in cationic, zwitterionic (neutral overall charge), or anionic forms.

Caption: Ionization states of this compound at varying pH.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, and in chemical synthesis, affecting reaction conditions and purification. Based on its structure, a qualitative solubility profile can be predicted.

-

Aqueous Solubility: The molecule's polarity, ability to form hydrogen bonds via the carboxylic acid and imidazole groups, and its zwitterionic nature suggest moderate to good solubility in water, especially at pH values where it is in its fully ionic forms (very low or high pH). At its isoelectric point, where the net charge is zero, aqueous solubility is expected to be at its minimum.

-

Organic Solvent Solubility: The "like dissolves like" principle suggests that solubility will be favored in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can interact with the polar functional groups. Solubility is expected to be low in nonpolar solvents such as hexanes or toluene.

The amphoteric nature allows for solubility manipulation with acids and bases. The compound should be soluble in aqueous base (e.g., 5% NaOH) due to the deprotonation of the carboxylic acid, and in aqueous acid (e.g., 5% HCl) due to the protonation of the imidazole ring.[4]

Spectroscopic Properties

5.1. Predicted ¹H NMR Spectrum

-

Imidazole Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will be doublets or triplets depending on the specific coupling constants.

-

Alkyl Chain Protons:

-

The methylene group attached to the imidazole nitrogen (-N-CH₂ -) will be a triplet, shifted downfield (δ ~4.2 ppm) due to the electron-withdrawing effect of the ring.

-

The methylene group adjacent to the carbonyl (-CH₂ -COOH) will appear as a triplet around δ 2.4 ppm.

-

The central methylene group (-CH₂-CH₂ -CH₂-) will be a multiplet (quintet or sextet) around δ 2.1 ppm.

-

-

Carboxylic Acid Proton: A broad singlet will be present far downfield (δ > 10 ppm), which is exchangeable with D₂O.

5.2. Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon: A signal around δ 175-180 ppm.

-

Imidazole Carbons: Three signals in the aromatic region (δ ~115-140 ppm).

-

Alkyl Carbons: Three distinct signals in the aliphatic region (δ ~20-50 ppm).

Experimental Protocols for Physical Characterization

To ensure scientific rigor, predicted properties must be confirmed experimentally. The following sections detail standardized protocols for determining key physical properties.

6.1. Protocol for Melting Point Determination

This protocol describes the use of a Mel-Temp apparatus, a common and reliable method for determining the melting point of a crystalline solid.

Objective: To determine the temperature range over which the solid sample transitions to a liquid, providing an indication of purity.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the sample holder of the Mel-Temp apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Rapid Determination (Optional): Heat the sample rapidly (10-15 °C/min) to find an approximate melting range. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.[5] A slow heating rate is crucial for an accurate reading.[5]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts completely.

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure compound.[5]

-

-

Validation: Repeat the accurate determination with a fresh sample to ensure reproducibility.

6.2. Protocol for Solubility Classification

This protocol provides a systematic approach to characterizing the solubility of the compound in a range of standard solvents, which can infer the presence of acidic and basic functional groups.[4]

Objective: To determine the solubility of this compound in water, ether, 5% HCl, 5% NaOH, and 5% NaHCO₃.

Caption: Experimental workflow for determining the solubility class of an organic compound.

Methodology:

For each step, use approximately 25 mg of the compound in a small test tube. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[4]

-

Water Solubility: Test solubility in water. Given the compound's structure, it is expected to be water-soluble.

-

5% NaOH Solubility: Test solubility in 5% NaOH. The presence of the carboxylic acid group should render it soluble.

-

5% NaHCO₃ Solubility: Test solubility in 5% sodium bicarbonate. As a carboxylic acid, it is a strong enough acid to react with this weak base and dissolve.

-

5% HCl Solubility: Test solubility in 5% HCl. The basic nitrogen on the imidazole ring should become protonated, leading to dissolution.

-

Diethyl Ether Solubility: Test solubility in a nonpolar organic solvent like diethyl ether. Low solubility is expected due to the compound's high polarity.

Conclusion

This compound is a polar, amphoteric molecule with a well-defined set of predicted physical properties. Its melting point, ionization behavior, and solubility profile are direct consequences of the interplay between its carboxylic acid and imidazole functionalities. The significant discrepancies in reported melting points highlight the critical importance of experimental verification for ensuring sample identity and purity. The protocols and predictive data outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize and characterize this versatile chemical building block.

References

-

University of Calgary. Melting point determination. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

PubChem. 1H-Imidazole-1-butanoic acid. [Link]

-

Exclusive Chemistry Ltd. This compound. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

- 1. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 70686-51-0 [m.chemicalbook.com]

- 3. exchemistry.com [exchemistry.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

A Technical Guide to 4-(1H-imidazol-1-yl)butanoic Acid: Properties, Synthesis, and Applications for Research Professionals

Executive Summary: This document provides a comprehensive technical overview of 4-(1H-imidazol-1-yl)butanoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. The guide details its core physicochemical properties, offers an in-depth, validated protocol for its synthesis and characterization, and explores its applications as a versatile chemical intermediate. Emphasis is placed on the rationale behind methodological choices, ensuring a blend of theoretical understanding and practical, field-proven insights for laboratory professionals.

Core Molecular Profile

This compound is characterized by a flexible four-carbon carboxylic acid chain attached to a nitrogen atom of the aromatic imidazole ring. This bifunctional structure—containing both a nucleophilic/basic imidazole moiety and a reactive carboxylic acid group—makes it a valuable building block in organic synthesis.

The fundamental properties of the compound are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 154.17 g/mol | [1][2] |

| CAS Number | 72338-58-0 | [1][2][5][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1H-Imidazole-1-butanoic acid | [1] |

| Melting Point | 92-94 °C | [7] |

| Boiling Point | 406 °C at 760 mmHg (Predicted) | [2] |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through a two-step process involving the N-alkylation of imidazole followed by the hydrolysis of the resulting ester. This strategy is favored due to the high availability of starting materials and the generally clean conversion, which simplifies purification.

Synthetic Strategy Rationale

The chosen pathway leverages the nucleophilic character of the imidazole ring. The reaction of imidazole with a haloester, such as ethyl 4-bromobutanoate, proceeds via an SN2 mechanism. A weak base is employed to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The subsequent saponification (base-catalyzed hydrolysis) of the ethyl ester is a robust and high-yielding method to furnish the desired carboxylic acid.

Workflow for Laboratory-Scale Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(1H-imidazol-1-yl)butanoate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (15 mL/g of imidazole).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl 4-(1H-imidazol-1-yl)butanoate from the previous step in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

-

Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly acidify the solution to a pH of approximately 5-6 by the dropwise addition of 2 M hydrochloric acid. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is essential.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the imidazole ring protons, three methylene groups (-CH₂-), and a carboxylic acid proton. |

| ¹³C NMR | Resonances for the three distinct imidazole carbons, the three methylene carbons, and the carboxyl carbon. |

| Mass Spec (MS) | A molecular ion peak ([M+H]⁺) consistent with the calculated molecular weight (m/z ≈ 155.08). |

| FTIR | Characteristic broad O-H stretch for the carboxylic acid, C=O stretch, and C-N stretches associated with the imidazole ring. |

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several scientific domains. Imidazole derivatives are widely recognized for their diverse biological activities and are core components of many pharmaceutical compounds.[8][9]

-

Pharmaceutical Scaffolding : The imidazole nucleus is a key pharmacophore in many drugs. This compound serves as a starting point for synthesizing more complex molecules for drug discovery programs targeting autoimmune diseases, cancer, and microbial infections.[9][10]

-

Chemical Intermediate : Both the carboxylic acid and the imidazole ring can be selectively functionalized. The acid can be converted to esters, amides, or acid chlorides, while the imidazole ring can undergo further substitution, making it a versatile building block.[8][11]

-

Materials Science : The compound can be used to synthesize functionalized polymers or as a component in the creation of task-specific ionic liquids, which have applications as catalysts and green solvents.[9][12]

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : The compound is classified as an irritant.[1] It may cause skin irritation, serious eye irritation, and respiratory irritation.[13][14]

-

Safe Handling Protocol :

-

Storage and Stability :

Conclusion

This compound is a foundational chemical for innovation in the pharmaceutical and chemical industries. Its straightforward synthesis, combined with the dual functionality of its imidazole and carboxylic acid moieties, provides a robust platform for the development of novel molecules. For researchers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential in their respective fields.

References

-

1H-Imidazole-1-butanoic acid | C7H10N2O2 - PubChem [Link]

-

4-(1H-imidazol-4-yl)butanoic acid - C7H10N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis [Link]

-

4-(4-imidazol-1-ylphenyl)-4-oxobutanoic acid - Chemical Synthesis Database [Link]

- One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)

-

4-amino-2-(1H-imidazol-2-yl)butanoic acid - PubChem [Link]

-

This compound, trimethylsilyl ester - SpectraBase [Link]

-

Advancing Pharmaceutical Research with Imidazole Derivatives [Link]

-

4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid: Synthesis, structural analysis, physical properties and catalytic application as dual solvent-catalyst | Request PDF - ResearchGate [Link]

-

This compound (C7H10N2O2) - PubChemLite [Link]

-

This compound - Exclusive Chemistry Ltd [Link]

-

Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [Link]

-

The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications [Link]

-

Unlocking Potential: The Role of Imidazole Propionic Acid in Modern Research [Link]

Sources

- 1. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-IMIDAZOL-1-YL-BUTYRIC ACID - Safety Data Sheet [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound CAS#: 70686-51-0 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

solubility of 4-(1H-imidazol-1-yl)butanoic acid in different solvents

An In-Depth Technical Guide to the Solubility of 4-(1H-imidazol-1-yl)butanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a molecule of interest in pharmaceutical research and drug development, understanding its behavior in various solvent systems is paramount for formulation, bioavailability, and analytical method development. This document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and a predictive analysis of its solubility across a range of common laboratory solvents. The amphoteric nature of the molecule, stemming from its carboxylic acid and imidazole functionalities, is a central theme, with special attention paid to the profound influence of pH on its aqueous solubility.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a polar imidazole ring linked to a four-carbon carboxylic acid chain. This unique structure confers amphoteric properties, meaning it can act as both an acid (proton donor) via its carboxyl group and a base (proton acceptor) via the nitrogen atom in the imidazole ring.[1][2]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering the compound's ability to reach its target site in the body.[3][4] Therefore, a thorough understanding of the solubility profile of this compound is an indispensable prerequisite for researchers in medicinal chemistry and drug development. This guide aims to provide the foundational knowledge and practical methodologies required to effectively work with this compound.

Core Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for this compound are summarized below. These values are fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [5] |

| Molecular Weight | 154.17 g/mol | [5] |

| XLogP3-AA (logP) | -0.2 | [5] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| pKa (Carboxylic Acid) | ~4.8 (Estimated) | |

| pKa (Conjugate Acid of Imidazole) | ~7.0 | [2][6] |

The negative logP value indicates a hydrophilic nature, suggesting a preference for polar solvents over nonpolar ones. The presence of both hydrogen bond donors and acceptors, combined with a significant TPSA, further supports its potential for strong interactions with polar solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polar Solvents: These solvents (e.g., water, methanol) have large dipole moments and can engage in hydrogen bonding. This compound, with its carboxylic acid and imidazole groups, can both donate and accept hydrogen bonds, leading to favorable interactions with polar protic solvents.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weak van der Waals forces. The high polarity of our target molecule makes it energetically unfavorable to dissolve in such solvents.

The Critical Influence of pH on Aqueous Solubility

As an amphoteric compound, the ionization state of this compound is highly dependent on the pH of the aqueous medium.[9][10] This directly impacts its solubility, as the charged (ionized) forms are significantly more soluble in water than the neutral form due to strong ion-dipole interactions.

-

In Acidic Solution (pH < 4): The imidazole nitrogen is protonated, forming a cation, while the carboxylic acid remains in its neutral form. The molecule carries a net positive charge, and its salt form is expected to be highly water-soluble.

-

In Near-Neutral Solution (pH ≈ 4.8 - 7.0): The carboxylic acid deprotonates to form a carboxylate anion, while the imidazole is protonated, forming a cation. The molecule exists predominantly as a zwitterion (a neutral molecule with both positive and negative charges). This is the isoelectric point, where intermolecular electrostatic attractions are maximized, and aqueous solubility is at its minimum.

-

In Basic Solution (pH > 7.5): The carboxylic acid is deprotonated (anion), and the imidazole ring is in its neutral form. The molecule carries a net negative charge, and its salt form is also expected to be highly water-soluble.

This behavior results in a characteristic U-shaped solubility-pH profile, a critical consideration for any formulation or biological assay development.[11]

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[4][12] It is a robust technique that measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[13][14]

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[7]

-

For aqueous solubility, use buffers of defined pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to construct a full solubility-pH profile.[15]

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or incubator, typically at 25°C or 37°C.[16]

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[17] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved solute from any remaining solid particles. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE) to avoid adsorption of the analyte.[7][13][17]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable mobile phase.

-

Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13][18][19]

-

A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[7]

-

-

Data Reporting:

-

Express the final solubility in units of mg/mL or µg/mL.

-

Predictive Solubility Profile in Common Solvents

| Solvent Class | Example Solvents | Polarity Index | Dielectric Constant | Predicted Solubility | Rationale |

| Polar Protic | Water | 10.2 | 80.1 | pH-Dependent | Forms strong hydrogen bonds and ion-dipole interactions. Solubility is lowest at the isoelectric point and high at acidic/basic pH. |

| Methanol | 5.1 | 32.7 | High | Excellent hydrogen bonding capabilities. | |

| Ethanol | 4.3 | 24.6 | High | Good hydrogen bonding capabilities, slightly less polar than methanol. | |

| Polar Aprotic | DMSO | 7.2 | 46.7 | High | Strong dipole moment, effective at solvating both cations and anions. |

| DMF | 6.4 | 36.7 | High | High polarity and dipole moment. | |

| Acetonitrile | 5.8 | 37.5 | Moderate | Polar, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Nonpolar | Toluene | 2.4 | 2.38 | Very Low | Mismatch in polarity and intermolecular forces. |

| Hexane | 0.1 | 1.88 | Insoluble | Van der Waals forces are insufficient to overcome the strong intermolecular forces of the solute. |

(Solvent property data sourced from multiple references.[20][21][22])

Conclusion for the Researcher

The solubility of this compound is governed by its amphoteric nature and high polarity.

-

Key Finding: Aqueous solubility is critically pH-dependent. Researchers must use buffered solutions to control ionization and achieve reproducible results. Minimum solubility will occur near the isoelectric point, while solubility will be significantly enhanced in both acidic (pH < 4) and basic (pH > 7.5) conditions.

-

Solvent Selection: For applications requiring high concentrations, polar aprotic solvents like DMSO and DMF are excellent choices. For chromatography and extractions, polar protic solvents like methanol and ethanol are also highly effective. Nonpolar solvents such as hexane and toluene are unsuitable for dissolving this compound.

-

Experimental Imperative: The Shake-Flask method is the recommended protocol for obtaining reliable, thermodynamically-driven solubility data. Adherence to proper equilibration times and analytical validation is essential for data integrity.

By understanding these principles and applying the methodologies described, researchers and drug development professionals can effectively manage the solubility challenges associated with this compound, facilitating its advancement through the development pipeline.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Zhang T, et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

-

Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

-

PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

Pace University. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

University of Texas at Dallas. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

University of Wisconsin-Madison. COMMON SOLVENT PROPERTIES. [Link]

-

International Science Community Association. Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. [Link]

-

ChemSynthesis. 4-(1H-imidazol-4-yl)butanoic acid. [Link]

-

askIITians. How does pH affect solubility?. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Wikipedia. Imidazole. [Link]

-

Scribd. Dielectric Constants of Common Solvents. [Link]

-

Angelo State University. Polarity of Solvents. [Link]

-

PubChem. Imidazole. [Link]

-

Chemistry Stack Exchange. pKa of imidazoles. [Link]

-

SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

University of Basrah. Exp. 11 The influence of pH on solubility in water Theory:. [Link]

-

PubChem. 1H-Imidazole-1-butanoic acid. [Link]

-

ResearchGate. 4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid: Synthesis, structural analysis, physical properties and catalytic application as dual solvent-catalyst. [Link]

-

Exclusive Chemistry Ltd. This compound. [Link]

-

National Institutes of Health (NIH). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

-

PubChem. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)butanoic acid. [Link]

-

ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]

-

PubChem. 4-(5-Aminoimidazol-1-yl)butanoic acid. [Link]

-

NCBI Bookshelf. Analytical methods and achievability - Guidelines for drinking-water quality. [Link]

-

Semantic Scholar. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]

Sources

- 1. isca.me [isca.me]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How does pH affect solubility? - askIITians [askiitians.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 21. Solvent Physical Properties [people.chem.umass.edu]

- 22. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-imidazol-1-yl)butanoic acid is a heterocyclic compound incorporating both an imidazole ring and a carboxylic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive analysis of the reported thermal properties of this compound, critically evaluates the existing data, and presents standardized protocols for its empirical determination. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and scalable chemical processes.

Physicochemical Data Synopsis

A review of publicly available data reveals significant discrepancies in the reported melting and boiling points for this compound. This variability underscores the importance of independent experimental verification.

| Parameter | Reported Value | Source | Notes |

| Melting Point | 92-94 °C | ChemicalBook[1] | Solvent of crystallization mentioned: dichloromethane. |

| 125-126 °C | Exclusive Chemistry Ltd[2] | - | |

| Boiling Point | 313.2 ± 25.0 °C | ChemicalBook[1] | Predicted value. |

| 406 °C at 760 mmHg | ChemicalBook (SDS)[3][4] | Likely an experimental or estimated value. |

The divergence in melting points may be attributed to differences in sample purity, the presence of residual solvents, or potential polymorphism. The boiling point values also show a wide range, with one being a computational prediction and the other a significantly higher value, likely determined under standard pressure. Such high temperatures can often lead to decomposition for complex organic molecules, making vacuum distillation the preferred method for purification.

Experimental Determination of Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, whereas a broad range often indicates the presence of impurities.

Protocol: Capillary Melting Point Determination

This protocol describes the standard method for obtaining an accurate melting point using a digital melting point apparatus.

Instrumentation and Materials:

-

Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP50)

-

Capillary tubes (closed at one end)

-

This compound, finely powdered and dried

-

Spatula

-

Mortar and pestle (optional, if sample is not a fine powder)

-

Calibrated thermometer or internal temperature probe

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will depress and broaden the melting range. If necessary, gently grind the sample to a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm. This is achieved by repeatedly tapping the closed end of the tube on a hard surface or by dropping it down a long glass tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Ramp (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquefaction and the point at which it becomes completely liquid.

-

Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the scouted melting point. Then, reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for thermal equilibrium and an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

-

Validation: For ensuring the accuracy of the apparatus, it is good practice to periodically measure the melting point of a certified reference standard (e.g., benzophenone, caffeine) with a well-defined melting point.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

Given the high boiling points reported, determination at atmospheric pressure may risk thermal decomposition. Therefore, distillation under reduced pressure is the preferred method for both purification and boiling point determination. The measured boiling point can then be extrapolated to atmospheric pressure using a nomograph if required.

Protocol: Boiling Point Determination by Distillation

This protocol outlines the determination of a boiling point at a specific pressure.

Instrumentation and Materials:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Calibrated thermometer or thermocouple placed correctly (top of the bulb level with the side arm of the distillation head)

-

Vacuum pump and vacuum gauge (manometer)

-

Heating mantle with a stirrer

-

Boiling chips or magnetic stir bar

-

This compound

Methodology:

-

Apparatus Assembly: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed. Place a stir bar and the this compound into the round-bottom flask.

-

System Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure. A stable pressure reading on the manometer is essential for an accurate boiling point measurement.

-

Heating: Begin heating the sample gently while stirring.

-

Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb. The boiling point is the stable temperature at which there is a constant reflux of condensate dripping from the thermometer bulb.

-

Data Recording: Record the stable temperature and the corresponding pressure from the manometer. For example, "185 °C at 2 mmHg".

-

Normalization (Optional): Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to estimate the boiling point at atmospheric pressure (760 mmHg). This should be clearly noted as an extrapolated value.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Boiling Point by Vacuum Distillation.

Conclusion

The significant variation in the reported melting and boiling points for this compound highlights the critical need for empirical validation in any research or development setting. Computational predictions and data from chemical suppliers provide a useful starting point, but should not replace carefully executed experimental determination. By following standardized protocols, such as those detailed in this guide, researchers can ensure the generation of accurate and reliable physicochemical data, which is foundational to all subsequent scientific endeavors.

References

-

Exclusive Chemistry Ltd. This compound. [Link]

Sources

biological activity of 4-(1H-imidazol-1-yl)butanoic acid

An In-depth Technical Guide to the Biological Activity of 4-(1H-imidazol-1-yl)butanoic Acid

Executive Summary

This compound is a heterocyclic compound featuring an imidazole nucleus linked to a butanoic acid chain. While direct, extensive research on this specific molecule is limited, its structural motifs suggest a strong potential for biological activity, primarily as a modulator of the gamma-aminobutyric acid (GABA) system. This guide synthesizes information from related imidazole alkanoic acids to postulate its primary mechanism of action as a selective inhibitor of the GABA transporter 3 (GAT3). We will detail its chemical properties, explore its likely GABAergic activity, provide comprehensive protocols for its investigation, and discuss potential therapeutic applications in neurological disorders. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound class.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone pharmacophore in drug discovery, present in numerous natural products like the amino acid histidine and synthetic drugs.[1] Its unique electronic properties, including its aromatic nature and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets with high affinity.[2] Consequently, imidazole derivatives have been successfully developed for a vast range of therapeutic areas, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[3][4]

The compound of interest, this compound, combines this privileged imidazole scaffold with a butanoic acid side chain. This structure is analogous to other ω-imidazole alkanoic acids that have been investigated for their neurological activity. The butanoic acid moiety itself is significant, as it is a short-chain fatty acid known to be an important energy source for cells, particularly in the colon.[5][6] This guide focuses on the most promising and mechanistically plausible biological activity for this compound: the modulation of GABAergic neurotransmission.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₁₀N₂O₂[7]

-

Molecular Weight: 154.17 g/mol [8]

-

Structure:

Sources

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C7H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of 4-(1H-Imidazol-1-yl)butanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of modern pharmacology.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a privileged scaffold in the design of therapeutic agents.[3] From naturally occurring biomolecules to blockbuster synthetic drugs, the imidazole moiety is integral to a vast array of biological activities.[1][2] This guide delves into a specific, yet promising, class of imidazole-containing compounds: the 4-(1H-imidazol-1-yl)butanoic acid derivatives. We will explore their synthesis, diverse biological activities, and potential as starting points for novel drug discovery programs.

Core Molecular Architecture and Rationale for Therapeutic Exploration

The fundamental structure of this compound combines the versatile imidazole ring with a flexible butanoic acid side chain. This combination offers several strategic advantages for drug design:

-

The Imidazole Moiety: Acts as a key interaction hub, capable of hydrogen bonding, π-π stacking, and coordination with metal ions within biological targets.[4]

-

The Butanoic Acid Chain: Provides a linker of optimal length and flexibility to position the imidazole ring within a binding pocket. The carboxylic acid group itself can serve as a crucial hydrogen bond donor and acceptor, or as a handle for further chemical modification to modulate pharmacokinetic properties.

Derivatization of this core structure, for instance, through substitution on the imidazole ring or modification of the butanoic acid chain, allows for the fine-tuning of potency, selectivity, and drug-like properties.

Therapeutic Avenues of this compound Derivatives

Current research points to several exciting therapeutic applications for this class of compounds, with the most significant evidence in the fields of virology and enzyme inhibition.

Antiviral Activity: A Focus on Anti-HIV-1 Potential

A notable area of investigation for imidazole-containing butanoic acid derivatives is in the development of novel anti-HIV-1 agents. Specifically, derivatives of 4-oxo-2-butenoic acid incorporating a benzimidazole core have demonstrated promising activity against HIV-1 integrase.[5]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[5] Diketo acid derivatives are a well-established class of integrase inhibitors that chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking its catalytic function. The benzimidazolyl diketo acid derivatives likely adopt a similar mechanism, with the diketo acid moiety chelating the metal ions and the benzimidazole core providing additional stabilizing interactions within the active site.[5]

Experimental Workflow: Synthesis of Benzimidazolyl Diketo Acid Derivatives

The synthesis of these compounds generally follows a multi-step procedure, as outlined below:[5]

Caption: General synthetic scheme for benzimidazolyl diketo acid derivatives.[5]

Enzyme Inhibition and Receptor Modulation

Fluorinated derivatives of this compound have been investigated for their potential as enzyme inhibitors and receptor modulators.[4] The introduction of a trifluoromethyl group, for example, can significantly enhance the compound's lipophilicity and metabolic stability, while also increasing its binding affinity through enhanced hydrophobic interactions.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is intricately linked to their chemical structure:

| Derivative | Key Structural Feature | Potential Biological Activity |

| 4,4,4-Trifluoro-3-(1H-imidazol-1-yl)butanoic acid | Trifluoromethyl group | Enzyme inhibition, receptor modulation[4] |

| 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives | Benzimidazole core, diketo acid moiety | Anti-HIV-1 (integrase inhibition)[5] |

| 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid | Methyl substitution on imidazole | Biochemical for proteomics research[6] |

Signaling Pathway: Postulated Mechanism of Enzyme Inhibition

The imidazole ring and the carboxylic acid group are key pharmacophores that can interact with active sites of various enzymes. The following diagram illustrates a hypothetical binding mode.

Caption: Postulated mechanism of enzyme inhibition by this compound derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following provides a generalized, step-by-step protocol for the initial in vitro evaluation of novel this compound derivatives for anti-HIV-1 activity.

Anti-HIV-1 Cellular Assay

-

Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions in culture medium.

-

Infection: Seed the host cells in 96-well plates. Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, add the serially diluted test compounds to the appropriate wells. Include a positive control (a known anti-HIV drug) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assay: Assess cell viability using a colorimetric assay (e.g., MTT or XTT). The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death.

-

Cytotoxicity Assay: In parallel, treat uninfected cells with the same serial dilutions of the test compounds to determine the 50% cytotoxic concentration (CC₅₀).

-

Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more promising therapeutic window.

Future Directions and Unmet Needs

The therapeutic potential of this compound derivatives is still in its early stages of exploration. Future research should focus on:

-

Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to establish more comprehensive structure-activity relationships.[7][8][9]

-

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific molecular targets is crucial for mechanism-of-action studies and further optimization.

-

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties to identify compounds with favorable drug-like characteristics.

-

Exploration of Other Therapeutic Areas: Given the broad biological activities of imidazole derivatives, screening against other targets, such as kinases, G-protein coupled receptors, and microbial enzymes, could unveil new therapeutic opportunities.[2]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The existing research, particularly in the areas of anti-HIV-1 and enzyme inhibition, highlights the potential of this chemical class. Through systematic derivatization, rigorous biological evaluation, and a deeper understanding of their mechanism of action, these compounds could pave the way for new and effective treatments for a range of diseases.

References

- Smolecule. (2023, August 16). 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride.

- PubMed Central. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.

- ChemSynthesis. (2025, May 20). 4-(1H-imidazol-4-yl)butanoic acid.

- Advancing Pharmaceutical Research with Imidazole Deriv

- Reddy, K. A., et al. (2008, November 17).

- Chemdiv. Compound this compound.

- ECHEMI. Buy 4-(1H-iMidazol-1-yl)

- MDPI. (2023, January 19). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues.

- PubMed. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists.

- PubChem. 4-(1H-imidazol-1-yl)butan-1-ol.

- Santa Cruz Biotechnology. 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride.

- World Journal of Pharmaceutical Research.

- Sigma-Aldrich. 4-[4-(1H-imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid AldrichCPR.

- PubMed. (2011, September 22). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum.

- PubMed. (2025, September 25). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

- MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).

Sources

- 1. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues | MDPI [mdpi.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy 4,4,4-trifluoro-3-(1H-imidazol-1-yl)butanoic acid hydrochloride | 1909337-87-6 [smolecule.com]

- 5. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

4-(1H-imidazol-1-yl)butanoic acid and its role in metabolic pathways

An In-depth Technical Guide on 4-(1H-imidazol-1-yl)butanoic acid and its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry and a recurring motif in numerous endogenous metabolic pathways.[1][2] This technical guide focuses on this compound, a molecule at the intersection of these two domains. While direct research on this specific compound is nascent, its structural features—a terminal carboxylic acid and a metabolically active imidazole ring—allow for a well-reasoned exploration of its likely metabolic fate and its potential as a research tool and therapeutic scaffold. This document synthesizes information from related imidazole derivatives and fatty acid metabolism to construct a predictive framework for its biochemical behavior, offering both hypothetical metabolic pathways and actionable experimental protocols for its synthesis and analysis.

Introduction: The Chemical and Biological Context of this compound

This compound is a heterocyclic compound featuring a four-carbon aliphatic chain attached to a nitrogen atom of an imidazole ring. The imidazole moiety is a critical component of essential biomolecules like the amino acid histidine and the neurotransmitter histamine, and it plays a vital role in the catalytic activity of many enzymes.[3] Furthermore, the imidazole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of approved drugs due to its ability to engage in various biological interactions.[2][4]

The butanoic acid side chain, on the other hand, suggests a link to fatty acid metabolism. Short-chain fatty acids are key players in cellular energy homeostasis and signaling. The structure of this compound, therefore, presents an intriguing hybrid, with the potential to be processed by enzymes that recognize either the imidazole ring or the carboxylic acid chain. This guide will explore the implications of this dual nature, particularly in the context of metabolic pathways.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C7H10N2O2 | [5] |

| Molecular Weight | 154.17 g/mol | [5] |

| Appearance | Solid (predicted) | |

| logP | -0.64 | [6] |

Hypothesized Metabolic Pathways

Direct experimental evidence for the metabolism of this compound is not yet prevalent in the literature. However, based on established biochemical principles and the known metabolic fates of structurally similar compounds, we can propose two primary metabolic routes: β-oxidation of the butanoic acid chain and oxidative metabolism of the imidazole ring.

Pathway A: β-Oxidation of the Butanoic Acid Side Chain

The most probable metabolic fate of the aliphatic chain of this compound is β-oxidation, a core process in fatty acid catabolism. This pathway would sequentially shorten the four-carbon chain, leading to the formation of (1H-imidazol-1-yl)acetic acid. This hypothesis is supported by studies on other long-chain carboxylic acids, where β-oxidation is a major route of metabolism.[7][8]

The proposed steps are as follows:

-

Activation: The molecule is first activated to its coenzyme A (CoA) thioester, 4-(1H-imidazol-1-yl)butanoyl-CoA, by an acyl-CoA synthetase.

-

Oxidation: The acyl-CoA is then oxidized by an acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.

-

Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

-

Oxidation: The hydroxyl group is oxidized to a ketone by a hydroxyacyl-CoA dehydrogenase.

-

Thiolysis: Finally, a thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and the two-carbon shorter (1H-imidazol-1-yl)acetyl-CoA.

This final product, (1H-imidazol-1-yl)acetyl-CoA, can then be hydrolyzed to (1H-imidazol-1-yl)acetic acid, which may be further metabolized or excreted.

Caption: Proposed β-oxidation pathway of this compound.

Pathway B: Oxidative Metabolism of the Imidazole Ring

The imidazole ring is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9][10][11] This can lead to the formation of several oxidized metabolites. The most common sites of oxidation on the imidazole ring are the carbon atoms.

Proposed oxidative modifications include:

-

Hydroxylation: Addition of a hydroxyl group to one of the carbon atoms of the imidazole ring.

-

N-oxidation: Oxidation of one of the nitrogen atoms.

-

Ring cleavage: More extensive oxidation can lead to the opening of the imidazole ring.